- Allosteric inhibitors of Akt1 and Akt2: A naphthyridinone with efficacy in an A2780 tumor xenograft model, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3178-3182

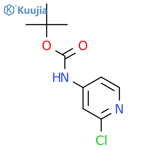

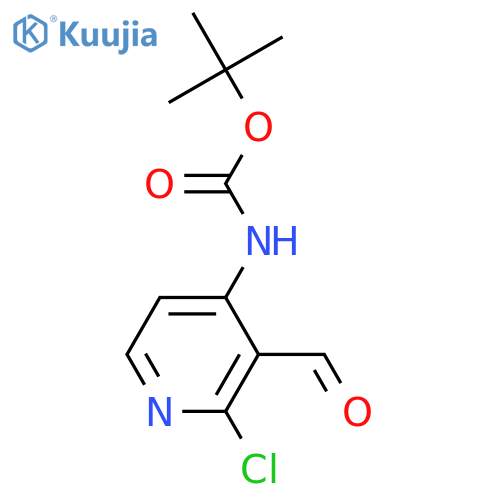

Cas no 893423-62-6 (tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate)

893423-62-6 structure

商品名:tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate

CAS番号:893423-62-6

MF:C11H13ClN2O3

メガワット:256.685521841049

MDL:MFCD16659013

CID:603711

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

- 2-Fluoro-4,6-diMethoxy-benzaldehyde

- 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde

- Carbamic acid, (2-chloro-3-formyl-4-pyridinyl)-, 1,1-dimethylethyl ester

- N-(2-chloro-3-formyl-4-pyridinyl)Carbamic acid 1,1-dimethylethyl ester

- N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester

- tert-Butyl 2-chloro-3-formylpyridin-4-ylcarbamate

- tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate

- N-Boc-protected 2-chloro-4-amino-nicotinaldehyde

- N-Boc-4-Amino-2-chloro-3-formylpyridine

- YNHFPXDHWTUUCL-UHFFFAOYSA-N

- BCP14614

- Z

- (2-Chloro-3-formyl-pyridin-4-yl)-carbamic acid tert-butyl ester

- Carbamic acid, (2-chloro-3-formyl-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

- tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate

-

- MDL: MFCD16659013

- インチ: 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)

- InChIKey: YNHFPXDHWTUUCL-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(NC(OC(C)(C)C)=O)=CC=NC=1Cl

計算された属性

- せいみつぶんしりょう: 256.06100

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 291

- トポロジー分子極性表面積: 68.3

じっけんとくせい

- 密度みつど: 1.314

- ふってん: 332℃

- フラッシュポイント: 155℃

- PSA: 68.29000

- LogP: 2.96750

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS0012-500MG |

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |

893423-62-6 | 97% | 500MG |

¥ 224.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS0012-1G |

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |

893423-62-6 | 97% | 1g |

¥ 330.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS0012-250G |

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |

893423-62-6 | 97% | 250g |

¥ 27,390.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1210803-25G |

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |

893423-62-6 | 97% | 25g |

$535 | 2024-07-21 | |

| Enamine | EN300-7387556-0.05g |

tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate |

893423-62-6 | 95.0% | 0.05g |

$19.0 | 2025-03-11 | |

| Chemenu | CM108958-1g |

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate |

893423-62-6 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Alichem | A029169028-10g |

N-[2-chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester |

893423-62-6 | 95% | 10g |

$570.32 | 2023-08-31 | |

| Chemenu | CM108958-5g |

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate |

893423-62-6 | 95% | 5g |

$300 | 2021-08-06 | |

| Fluorochem | 230763-5g |

N-Boc-4-Amino-2-chloro-3-formylpyridine |

893423-62-6 | 95% | 5g |

£289.00 | 2022-02-28 | |

| Chemenu | CM108958-10g |

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate |

893423-62-6 | 95% | 10g |

$500 | 2021-08-06 |

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 2 h, -70 °C

1.2 3 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 3 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.3 -

1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.3 -

リファレンス

- Discovery of potent and cell-active allosteric dual Akt 1 and 2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4186-4190

合成方法 3

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 12 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 12 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Discovery of Inter-Domain Stabilizers-A Novel Assay System for Allosteric Akt Inhibitors, ACS Chemical Biology, 2015, 10(1), 279-288

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate Raw materials

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate Preparation Products

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

893423-62-6 (tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate) 関連製品

- 171178-42-0(5-Tert-Butoxycarbonylamino-2-Fluoroisonicotinic Acid)

- 56700-70-0(Tert-Butyl pyridin-3-ylcarbamate)

- 116026-93-8(tert-Butyl 3-Formylpyridin-4-ylcarbamate)

- 98400-69-2(4-(Boc-amino)pyridine)

- 180253-65-0(tert-butyl N-(3-methylpyridin-4-yl)carbamate)

- 116026-94-9(2-N-Boc-amino-3-formylpyridine)

- 199296-40-7(tert-Butyl-5-formylpyridin-2-ylcarbamate)

- 116799-23-6(Carbamic acid,(4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI))

- 116799-24-7(Carbamic acid,(3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI))

- 191338-96-2(3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-a-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893423-62-6)tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate

清らかである:99%

はかる:100g

価格 ($):1390.0

atkchemica

(CAS:893423-62-6)tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ